molecular formula C11H5F4NO2 B1342856 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 31009-06-0

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No. B1342856
CAS RN: 31009-06-0
M. Wt: 259.16 g/mol
InChI Key: RVQQIQCSUJBIMH-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a compound that belongs to the class of quinolones, which are known for their broad-spectrum antibacterial activities. The presence of fluorine atoms in the quinolone structure is a common modification that can significantly enhance the compound's biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of related fluorinated quinolone compounds involves multi-step reactions, starting from simple aniline derivatives. For instance, a nine-step synthesis starting from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline led to the creation of novel 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids with antimycobacterial activities . Another efficient synthesis method involves cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling DMF, leading to various fluorine-bearing quinoline-4-carboxylic acids .

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring, with various substituents that can influence the compound's biological activity. The presence of a carboxylic acid group is essential for the antibacterial properties of these compounds. The fluorine atoms, particularly at the 6-position, are crucial for the activity and stability of these molecules .

Chemical Reactions Analysis

Fluorinated quinolones undergo various chemical reactions, including intramolecular cyclization, substitution with amines, and hydrolysis. These reactions are often used to introduce different substituents into the quinolone core to modulate its antibacterial activity . Additionally, photoinduced C-F bond cleavage has been observed in some fluorinated quinolones, leading to the formation of aryl cations and subsequent reactions such as solvent addition or insertion into neighboring groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. The introduction of fluorine atoms increases the lipophilicity and stability of these compounds, which can improve their pharmacokinetic profiles. The carboxylic acid group contributes to the acidity of the molecule and can form salts with various cations, affecting the compound's solubility and absorption . The photostability of these compounds can vary, with some derivatives showing high stability against light and heat, while others are susceptible to photodegradation, which can lead to phototoxicity .

Scientific Research Applications

Fluorinated Quinolines

  • Scientific Field : Organic Chemistry
  • Application Summary : Fluorinated quinolines have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They exhibit remarkable biological activity and have found applications in medicine .
  • Methods of Application : The synthesis of fluorinated quinolines involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results or Outcomes : Fluorinated quinolines have shown to enhance the biological activity of compounds, providing unique properties .

Trifluoromethyl Group-Containing Drugs

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Trifluoromethyl (TFM, -CF3) group-containing drugs have been approved by the FDA for various diseases and disorders over the last 20 years .
  • Methods of Application : The synthesis of these drugs involves the incorporation of the trifluoromethyl group into the drug molecules .
  • Results or Outcomes : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(10(17)18)4-9(16-8)11(13,14)15/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQQIQCSUJBIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614107
Record name 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid

CAS RN

31009-06-0
Record name 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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